molecular formula C13H28Cl2N2 B1424515 N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride CAS No. 1219960-61-8

N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride

Cat. No.: B1424515
CAS No.: 1219960-61-8
M. Wt: 283.3 g/mol
InChI Key: NPZLBKYNIGOEJM-UHFFFAOYSA-N
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Description

N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride is a chemical compound with the molecular formula C13H28Cl2N2. It is a derivative of cyclohexanamine, featuring a piperidine ring and a methyl group attached to the nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of cyclohexanone with piperidine in the presence of a reducing agent such as sodium borohydride to form n-(2-piperidinylmethyl)cyclohexanamine.

    Methylation: The intermediate is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield n-Methyl-n-(2-piperidinylmethyl)cyclohexanamine.

    Formation of the Dihydrochloride Salt: Finally, the free base is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular signaling and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride is unique due to its specific structural features, such as the presence of a piperidine ring and a methyl group. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound in various research fields .

Properties

IUPAC Name

N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.2ClH/c1-15(13-8-3-2-4-9-13)11-12-7-5-6-10-14-12;;/h12-14H,2-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZLBKYNIGOEJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCN1)C2CCCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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